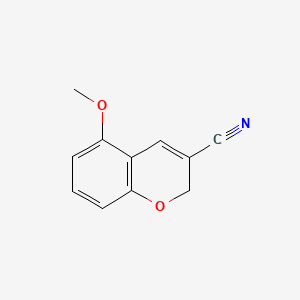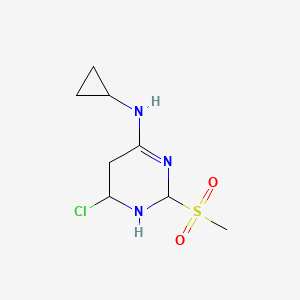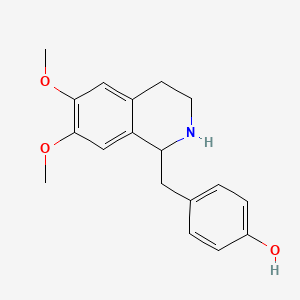
beta-Casomorphin (1-3) amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Casomorphin (1-3) amide: is a peptide fragment derived from the milk protein casein. It consists of three amino acids: tyrosine, proline, and phenylalanine, with an amide group at the C-terminus. This compound is part of the larger family of casomorphins, which are known for their opioid-like activity .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Casomorphin (1-3) amide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
化学反应分析
Types of Reactions: Beta-Casomorphin (1-3) amide primarily undergoes hydrolysis and enzymatic degradation. It is resistant to oxidation and reduction due to the absence of reactive functional groups like thiols or aldehydes .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds.
Major Products: The major products formed from these reactions are the individual amino acids: tyrosine, proline, and phenylalanine .
科学研究应用
Beta-Casomorphin (1-3) amide has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating gut motility and electrolyte absorption.
Medicine: Explored for its potential analgesic and sedative effects due to its opioid-like activity.
Industry: Utilized in the development of functional foods and nutraceuticals.
作用机制
Beta-Casomorphin (1-3) amide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The peptide also influences gastrointestinal functions by modulating gut motility and electrolyte absorption .
相似化合物的比较
Beta-Casomorphin (1-4): Contains an additional proline residue.
Beta-Casomorphin (1-5): Contains an additional glycine residue.
Beta-Casomorphin (1-7): Contains additional proline, glycine, and isoleucine residues.
Uniqueness: Beta-Casomorphin (1-3) amide is unique due to its shorter peptide chain, which makes it more resistant to enzymatic degradation compared to longer casomorphins. This property enhances its stability and potential therapeutic applications .
属性
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJGAZXRLWHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
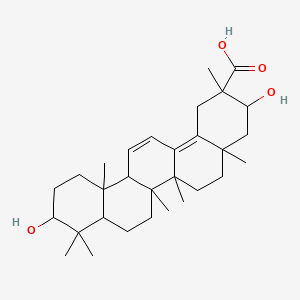
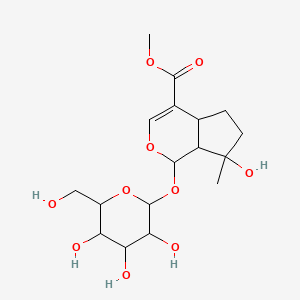
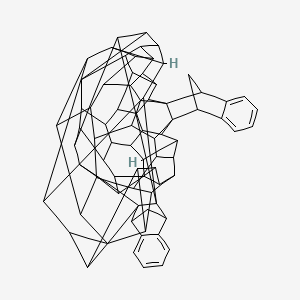
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
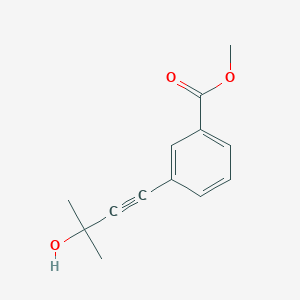
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
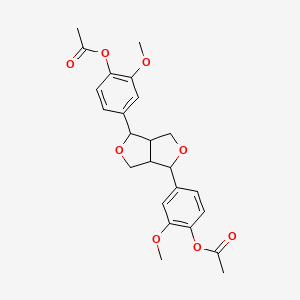

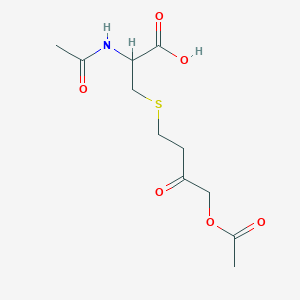
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
